methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate
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Overview
Description
Methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate is an organic compound belonging to the family of carboxylic acid esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate typically involves the esterification of 2-hydroxy-4-methoxy-3,3-dimethylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 2-oxo-4-methoxy-3,3-dimethylbutanoate.
Reduction: Formation of 2-hydroxy-4-methoxy-3,3-dimethylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate exerts its effects involves interactions with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The pathways involved include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-3,3-dimethylbutanoate
- Methyl 2-hydroxy-4-methoxy-3-methylbutanoate
- Methyl 2-hydroxy-4-methoxy-3,3-dimethylpentanoate
Uniqueness
Methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate is unique due to the presence of both hydroxyl and methoxy groups on the same carbon chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
2141846-08-2 |
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Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate |
InChI |
InChI=1S/C8H16O4/c1-8(2,5-11-3)6(9)7(10)12-4/h6,9H,5H2,1-4H3 |
InChI Key |
HJPYTLGNXHDGMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC)C(C(=O)OC)O |
Purity |
95 |
Origin of Product |
United States |
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